Diallyl disulfide is a natural product found in Allium ursinum, Allium ampeloprasum, and other organisms with data available.
Diallyl disulfide
CAS No.: 2179-57-9
Cat. No.: VC21352360
Molecular Formula: C6H10S2
Molecular Weight: 146.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 2179-57-9 |
---|---|
Molecular Formula | C6H10S2 |
Molecular Weight | 146.3 g/mol |
IUPAC Name | 3-(prop-2-enyldisulfanyl)prop-1-ene |
Standard InChI | InChI=1S/C6H10S2/c1-3-5-7-8-6-4-2/h3-4H,1-2,5-6H2 |
Standard InChI Key | PFRGXCVKLLPLIP-UHFFFAOYSA-N |
SMILES | C=CCSSCC=C |
Canonical SMILES | C=CCSSCC=C |
Appearance | A neat oil |
Boiling Point | 79 °C @ 16 MM HG 138.00 to 139.00 °C. @ 760.00 mm Hg 174.2 °F at 16 mmHg |
Colorform | LIQUID |
Chemical Structure and Basic Properties
Diallyl disulfide, also known by its systematic name 4,5-dithia-1,7-octadiene, is characterized by its distinct chemical structure with the molecular formula C₆H₁₀S₂ and a molecular weight of 146.274 . The compound is classified as an organosulfur molecule containing two allyl groups connected by a disulfide bond. This structural arrangement is crucial for its biological activity and chemical reactivity.
Physically, diallyl disulfide appears as a yellowish liquid with an intense garlic odor . It is insoluble in water but readily dissolves in ethanol and oils, which influences its bioavailability and applications in various formulations . The compound is produced during the decomposition of allicin, which is released when garlic or other Alliaceae plants are crushed or damaged .
Table 1: Physical and Chemical Properties of Diallyl Disulfide
Property | Value/Description |
---|---|
Chemical Formula | C₆H₁₀S₂ |
Molecular Weight | 146.274 |
Physical State | Yellowish liquid |
Odor | Intense garlic smell |
Density | 1.01 g/cm³ |
Boiling Point | 180 °C (356 °F; 453 K) |
Normal Boiling Point | 460.7 K |
Reduced Pressure Boiling Point | 352.2 K at 0.021 bar |
Solubility | Insoluble in water, soluble in ethanol and oils |
These physical and chemical properties contribute significantly to diallyl disulfide's behavior in biological systems and its potential applications in pharmaceutical and food industries .
Historical Perspective and Discovery
The scientific journey of diallyl disulfide began in the 19th century, reflecting humankind's long-standing relationship with garlic as a medicinal plant. In 1844, a significant breakthrough occurred when Theodor Wertheim successfully separated a pungent-smelling substance from garlic through steam distillation, which he named "allyl sulfur" . This pioneering work laid the foundation for future research on garlic's chemical constituents.
The research timeline progressed further in the mid-20th century. In 1944, Chester J. Cavallito and John Hays Bailey discovered allicin, the natural precursor of diallyl disulfide . Building upon this knowledge, A. Stoll and E. Seebeck made another crucial finding in 1947 when they determined that allicin could be produced from the cysteine derivative alliin through enzymatic action of alliinase . This elucidation of the biochemical pathway significantly enhanced scientific understanding of how garlic produces its characteristic compounds and their subsequent transformations.
These historical developments established the foundation for modern research into diallyl disulfide's properties and potential applications, which continues to expand today with advanced analytical techniques and biological assays.
Production and Synthesis Methods
Industrial Production
On an industrial scale, diallyl disulfide is synthesized through chemical reactions rather than extracted from plant sources. The standard production method involves reacting sodium disulfide with allyl bromide or allyl chloride at temperatures between 40-60°C under an inert gas atmosphere . This approach is preferred for large-scale production due to its efficiency and consistency.
The reaction process begins with generating sodium disulfide in situ by combining sodium sulfide with elemental sulfur . The resulting sodium disulfide then reacts with the allyl halide (bromide or chloride) to form diallyl disulfide. This reaction is exothermic, requiring careful temperature control to ensure product quality and safety .
Laboratory Synthesis
In laboratory settings, alternative methods may be employed depending on the scale and specific requirements of the research. One approach involves the oxidation of allyl mercaptan to form diallyl disulfide, which can be achieved using various oxidizing agents under controlled conditions.
Another method involves the reduction of allicin, which can be directly extracted from freshly crushed garlic. When allicin is exposed to reducing conditions, it decomposes into diallyl disulfide along with other sulfur compounds . This approach more closely mimics the natural formation process but may result in a mixture of products requiring purification.
Purification Techniques
Regardless of the production method, purification is essential to obtain high-quality diallyl disulfide for research or commercial applications. Common purification techniques include distillation (taking advantage of diallyl disulfide's boiling point of 180°C), column chromatography, and various extraction methods . The choice of purification method depends on the intended application and required purity level.
Advanced Research and Applications
Nanoparticle Formulations
A significant limitation of diallyl disulfide as a therapeutic agent is its poor water solubility and bioavailability. To address this challenge, researchers have explored various formulation approaches, with nanoparticle-based delivery systems showing particular promise.
One notable advancement is the development of solid lipid nanoparticles (SLNs) containing diallyl disulfide . These formulations have been optimized using quality-by-design approaches to achieve ideal particle size and entrapment efficiency. Research has demonstrated that DADS-loaded SLNs exhibit enhanced anticancer activity compared to free DADS when tested against breast cancer cells in vitro .
A particularly advantageous characteristic of these formulations is their pH-dependent release profile. Studies have shown that DADS is released from SLNs much more rapidly at pH 4.5 than at pH 7.4 . This property is especially desirable for tumor-targeted drug delivery, as the tumor microenvironment is typically more acidic than normal tissues, potentially allowing for preferential drug release at tumor sites.
Structure-Activity Relationship Studies
Another important area of research involves understanding the relationship between diallyl disulfide's chemical structure and its biological activities. By comparing DADS with related compounds such as diallyl trisulfide and diallyl tetrasulfide, researchers have gained insights into how the number of sulfur atoms and other structural features influence biological activity.
These structure-activity relationship studies are crucial for rational drug design efforts that aim to develop more potent and selective compounds based on the diallyl disulfide scaffold. By identifying the structural elements essential for specific activities, researchers can potentially design improved therapeutic agents with enhanced efficacy and reduced side effects.
Analytical Methods and Characterization
The accurate detection and quantification of diallyl disulfide are essential for both research and quality control purposes. Several analytical techniques have been developed and refined for this purpose:
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly well-suited for analyzing volatile compounds like diallyl disulfide and can provide both qualitative identification and quantitative measurement .
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High-Performance Liquid Chromatography (HPLC): Various HPLC methods have been developed for analyzing diallyl disulfide in different matrices, including plant extracts and pharmaceutical formulations.
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Spectroscopic methods: Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about diallyl disulfide and related compounds.
These analytical approaches are critical for ensuring the identity, purity, and stability of diallyl disulfide in various applications, from basic research to potential therapeutic development.
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